molecular formula C11H13N3O6 B1594495 2-(2,4-Dinitroanilino)pentanoic acid CAS No. 31356-37-3

2-(2,4-Dinitroanilino)pentanoic acid

Cat. No. B1594495
CAS RN: 31356-37-3
M. Wt: 283.24 g/mol
InChI Key: WSJNAXWRYWZIBW-UHFFFAOYSA-N
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Description

“2-(2,4-Dinitroanilino)pentanoic acid” is a chemical compound that is not widely documented in the literature. It is related to “2,4-Dinitrophenyl-L-arginine”, which has a similar structure . The compound has a linear formula of C12H16N6O6 .

Scientific Research Applications

Application in Organic Syntheses

2-(2,4-Dinitroanilino)pentanoic acid and its derivatives, such as Pentanedinitrile-2,4-dinitronate, are investigated for their potential in organic syntheses. These compounds serve as precursors for azaheterocycles, polymers, and other biologically active compounds. Their synthesis methods and functionalization are of significant interest in the field of organic chemistry due to their versatility and the variety of applications they offer (Nishiwaki et al., 1999).

UV Absorption and Protection Properties

The inclusion complexes of β-cyclodextrin with dinitro compounds, including 2-(2,4-Dinitroanilino)pentanoic acid, have been studied for their UV absorption properties. These complexes are used to enhance the UV protection properties of substances like ballpoint pen ink, helping to prevent photo degradation. The formation of these complexes and their efficacy in UV protection have been validated through various spectroscopic methods (Srinivasan et al., 2014).

Catalysis and Biochemical Transformations

The compound has been studied in the context of catalysis and biochemical transformations. For instance, research on Pentanoic acid, a structurally similar compound, in the presence of aqueous formic acid, showcases the potential of these types of compounds in sustainable chemical processes. These studies focus on the conversion of various substrates into industrially relevant chemicals, highlighting the versatility of 2-(2,4-Dinitroanilino)pentanoic acid and related compounds in catalytic and chemical transformation processes (Al‐Naji et al., 2020).

Analytical Chemistry Applications

The compound's derivatives are also important in analytical chemistry. For example, studies on the use of 2,4-Dinitrophenylhydrazine, a related compound, for the estimation of micro amounts of carbonyls, demonstrate the utility of these compounds in analytical methodologies. This application is crucial in the qualitative and quantitative analysis of various chemical substances (Lawrence, 1965).

properties

IUPAC Name

2-(2,4-dinitroanilino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O6/c1-2-3-9(11(15)16)12-8-5-4-7(13(17)18)6-10(8)14(19)20/h4-6,9,12H,2-3H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJNAXWRYWZIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294404
Record name DNP-DL-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dinitroanilino)pentanoic acid

CAS RN

31356-37-3
Record name NSC96403
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96403
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DNP-DL-norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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